molecular formula C16H17NO2 B1414739 Ethyl 2-[(2-phenylphenyl)amino]acetate CAS No. 39950-19-1

Ethyl 2-[(2-phenylphenyl)amino]acetate

Cat. No. B1414739
CAS RN: 39950-19-1
M. Wt: 255.31 g/mol
InChI Key: LUXJLYYQNXXDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-phenylphenyl)amino]acetate, also known as ethyl 2-phenylphenylaminoacetate, is an organic compound that is used in a wide variety of scientific research applications. It is a versatile and economical compound that is used in many different laboratory experiments and has been studied extensively in the past. Ethyl 2-[(2-phenylphenyl)amino]acetate has a wide range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been studied in detail. In

Scientific Research Applications

Green Chemistry in Medicinal Chemistry Research

Ethyl (4-phenylphenyl)acetate, closely related to Ethyl 2-[(2-phenylphenyl)amino]acetate, has been explored in green chemistry, particularly in Suzuki coupling reactions, which are vital in pharmaceutical research. This compound shows promise as a nonsteroidal anti-inflammatory drug for arthritis treatment (Costa et al., 2012).

Crystal Structure Analysis

The crystal structure of compounds structurally similar to Ethyl 2-[(2-phenylphenyl)amino]acetate, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined, which is crucial in understanding the physical and chemical properties of these compounds (DyaveGowda et al., 2002).

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation, using compounds like Ethyl 2-[(2-phenylphenyl)amino]acetate, plays a significant role in synthesizing intermediates for natural antimalarial drugs (Magadum & Yadav, 2018).

Synthesis of Novel Compounds

Ethyl 2-[(2-phenylphenyl)amino]acetate and its derivatives have been synthesized for various applications, including in the study of molecular docking and glucosidase inhibition, which is important in medicinal chemistry research (Babar et al., 2017).

properties

IUPAC Name

ethyl 2-(2-phenylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-19-16(18)12-17-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXJLYYQNXXDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-phenylphenyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.